
p-Heptyloxybenzylidene p-heptylaniline
Vue d'ensemble
Description
P-Heptyloxybenzylidene p-heptylaniline is an organic compound with the molecular formula C27H39NO . It belongs to the Schiff base family.
Molecular Structure Analysis
The molecular structure of p-Heptyloxybenzylidene p-heptylaniline consists of 27 carbon atoms, 39 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 393.6047 .Applications De Recherche Scientifique
X-Ray Diffraction Studies
p-Heptyloxybenzylidene p-heptylaniline has been used in X-ray diffraction studies . These studies have revealed the structures and restacking transitions within the B phases of the compound . The system evolves from a hexagonal close-packed structure, through intermediate orthorhombic and monoclinic phases, to a simple hexagonal structure . This provides valuable insights into the structural properties of the compound.
Density and Ultrasonic Velocity Studies
The compound has also been used in density and ultrasonic velocity studies . These studies can help understand the physical properties of the compound, such as its density and speed of sound, which are crucial for various applications.
Molecular Weight Determination
The molecular weight of p-Heptyloxybenzylidene p-heptylaniline has been determined to be 393.6047 . This information is essential for various calculations in chemistry and physics.
Propriétés
IUPAC Name |
1-(4-heptoxyphenyl)-N-(4-heptylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-9-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-10-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAHPUNPGQELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Heptyloxybenzylidene p-heptylaniline | |
CAS RN |
39777-22-5 | |
| Record name | p-Heptyloxybenzylidene p-heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-p-heptyloxybenzylidene-p-heptylaniline particularly suitable for observing dislocations in liquid crystals?
A1: N-p-heptyloxybenzylidene-p-heptylaniline exhibits a second-order smectic A-to-smectic C phase transition. This type of transition allows for the gradual visualization of dislocations as the transition temperature is approached from either direction []. This gradual change in visibility is key for observing and understanding the behavior of dislocations.
Q2: How does the research leverage the smectic A-to-smectic C transition to study dislocations?
A2: The research utilizes micrographs taken at small temperature intervals around the transition point []. As the transition is approached, the dislocations, which are normally difficult to observe, become progressively more visible. This approach enables researchers to directly observe and analyze the characteristics of dislocations in a controlled manner.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






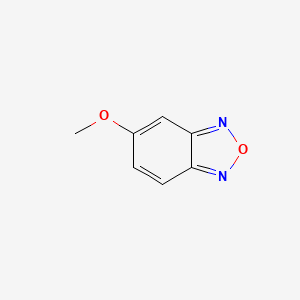
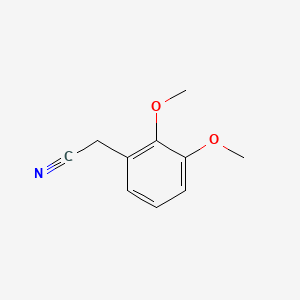


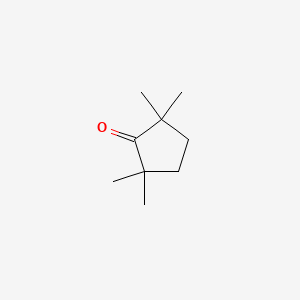

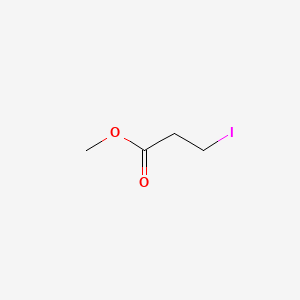

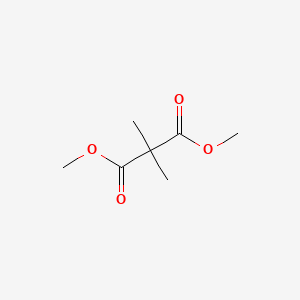
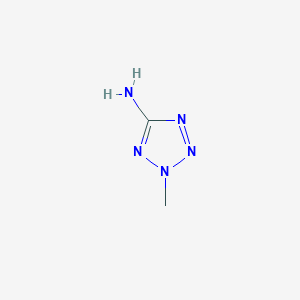
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)